molecular formula C11H19NO2S B2784716 tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate CAS No. 2228763-79-7

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2784716
CAS No.: 2228763-79-7
M. Wt: 229.34
InChI Key: QGKJSZIFSLRRTB-UHFFFAOYSA-N
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Description

tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with sulfur (thia) and nitrogen (aza) heteroatoms. Its molecular formula is C₁₁H₁₇NO₃S, with a molecular weight of 243.32 g/mol . The spiro[3.4]octane core consists of a three-membered ring fused to a four-membered ring, creating a rigid, three-dimensional structure. The tert-butyloxycarbonyl (Boc) group at position 2 serves as a protective group for the amine, enhancing stability during synthetic applications. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and other bioactive molecules due to its ability to modulate conformational flexibility and binding affinity .

Properties

IUPAC Name

tert-butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)8-6-11(7-8)12-4-5-15-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKJSZIFSLRRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core . The tert-butyl ester group is then introduced through esterification reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new chemical entities .

Biology: The compound is used in biological research to study the interactions of spirocyclic molecules with biological targets. Its rigid structure allows for precise binding interactions with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in large-scale chemical production .

Mechanism of Action

The mechanism of action of tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets. The compound can inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate with structurally analogous compounds, focusing on heteroatom composition , substituents , molecular weight , and applications .

Heteroatom Variations

Compounds with sulfur (thia), oxygen (oxa), or additional nitrogen (diaza) groups exhibit distinct electronic and steric properties:

Compound Name Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Properties
This compound S, N C₁₁H₁₇NO₃S 243.32 Enhanced rigidity; sulfur improves metabolic stability .
tert-Butyl 8-(2-Hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate O, N C₁₃H₂₃NO₄ 257.33 Oxygen increases polarity; hydroxyethyl improves solubility .
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate O, N C₁₁H₁₉NO₄ 245.28 Hydroxyl group enables hydrogen bonding; used in prodrug synthesis .
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate N, N C₁₁H₁₉N₂O₂ 227.28 Dual nitrogen sites enhance metal coordination; common in catalyst design .

Key Insight : Sulfur-containing analogs (e.g., 5-thia) exhibit higher lipophilicity and resistance to oxidative metabolism compared to oxygenated derivatives, making them preferable for blood-brain barrier penetration in CNS drug development .

Substituent Effects

Substituents on the spirocyclic framework significantly influence reactivity and applications:

Compound Name Substituent Impact on Properties
This compound None (Boc-protected) High stability; ideal for peptide coupling and iterative synthesis .
tert-Butyl 8-(Hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate Hydroxymethyl Increased hydrophilicity; used in prodrugs requiring aqueous solubility .
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Oxo group Electrophilic carbonyl enables nucleophilic additions; intermediate for heterocycles .

Key Insight : Hydroxymethyl and oxo substituents expand utility in prodrug design and heterocyclic chemistry, whereas unsubstituted derivatives prioritize synthetic versatility .

Structural Analogues: Spiro vs. Bicyclic Systems

Spirocyclic compounds are often compared to bicyclic analogs (e.g., diazabicyclo systems) in drug discovery:

Compound Name Core Structure Molecular Weight (g/mol) Advantages
This compound Spiro[3.4]octane 243.32 3D rigidity improves target selectivity and reduces off-target effects .
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane 227.28 Planar structure enhances π-π stacking; used in kinase inhibitors .

Key Insight : Spiro systems offer superior conformational restriction, while bicyclo frameworks favor planar interactions in enzyme binding .

Biological Activity

Tert-butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate (CAS: 1340481-89-1) is a synthetic compound belonging to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19NO3S
  • Molecular Weight : 245.34 g/mol
  • IUPAC Name : tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds with spirocyclic structures often exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity of related compounds has been studied extensively, suggesting that this compound may similarly exhibit protective effects against oxidative damage.

Neuroprotective Effects

In studies involving neuroblastoma cell lines, similar spirocyclic compounds have demonstrated neuroprotective effects against oxidative stress-induced cell death. For instance, Bacopa monnieri was shown to protect SH-SY5Y cells from tert-butyl hydroperoxide-induced cytotoxicity by activating ERK/MAPK and PI3K/Akt signaling pathways . This suggests that this compound may also engage similar mechanisms to confer neuroprotection.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related azaspiro compounds have shown promising results against various bacterial strains. While specific data on this compound is limited, the structural similarity to other bioactive compounds suggests potential efficacy in this area.

Study on Antioxidant Properties

A study investigated the antioxidant capacity of various spirocyclic compounds, revealing that those with thiol groups exhibited significant free radical scavenging activity. This aligns with the expected behavior of this compound due to its sulfur-containing structure.

Neuroprotective Mechanisms

A detailed examination of neuroprotective mechanisms involving related compounds showed that they could modulate apoptotic pathways through the regulation of Bcl-2 family proteins and caspases in response to oxidative stress. Such findings underscore the potential for this compound to influence similar pathways, offering insights for therapeutic applications in neurodegenerative diseases.

Research Findings Summary

Activity Mechanism Reference
AntioxidantFree radical scavenging
NeuroprotectionActivation of ERK/MAPK and PI3K/Akt pathways
AntimicrobialPotential efficacy against bacterial strainsPreliminary findings

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic annulation followed by Boc protection. Key steps include controlling steric hindrance during cyclization and using anhydrous conditions to prevent hydrolysis of the tert-butyl ester. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from aprotic solvents (e.g., dichloromethane/hexane) is critical. Purity (>95%) can be verified using HPLC with UV detection at 210–254 nm and NMR to confirm the absence of unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the thia moiety and hydrolysis of the ester. Lab handling requires gloves (nitrile or neoprene), safety goggles, and fume hood use. Pre-weigh aliquots in controlled environments to minimize exposure to moisture .

Q. What spectroscopic techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry (e.g., distinct shifts for the tert-butyl group at ~1.4 ppm and sp³-hybridized carbons).
  • MS : High-resolution ESI-MS to validate molecular weight (e.g., C₁₁H₂₀N₂O₂S: theoretical 244.35 g/mol).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1150 cm⁻¹ (C-S stretch) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software is critical for resolving spirocyclic conformation ambiguities. For example, conflicting NMR-derived dihedral angles can be clarified by SCXRD, which provides precise bond lengths and angles. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement should include hydrogen atom positioning via difference Fourier maps .

Q. What strategies address low yields in functionalizing the thia-azaspiro core for derivative synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance at the spiro junction. Strategies include:

  • Protection/Deprotection : Use temporary protecting groups (e.g., Fmoc for amines) during functionalization.
  • Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products in ring-opening/functionalization steps.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl additions) or organocatalysts for enantioselective modifications .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., kinases or GPCRs).
  • ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and metabolic stability based on LogP (optimal ~2–3) and PSA (<140 Ų).
  • MD Simulations : GROMACS or AMBER can model spirocyclic flexibility and ligand-protein binding dynamics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scale-up risks racemization at the spirocyclic center. Mitigation includes:

  • Chiral Catalysts : Use Ru or Ir complexes for asymmetric hydrogenation.
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers.
  • In-Process Analytics : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column) .

Safety and Compliance

Q. What protocols ensure safe disposal of this compound and its derivatives?

  • Methodological Answer : Neutralize acidic/basic groups (e.g., quench esters with aqueous NaOH) before incineration via licensed waste handlers. Contaminated glassware should be rinsed with ethanol followed by acetone. Document disposal per EPA/REACH guidelines, ensuring no release into waterways .

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